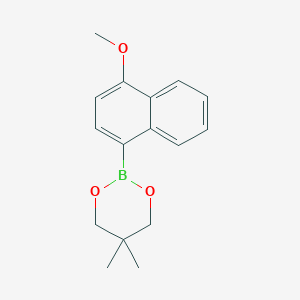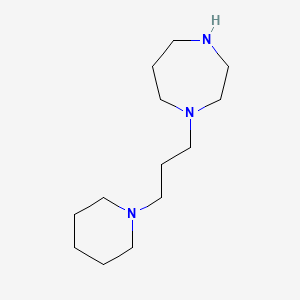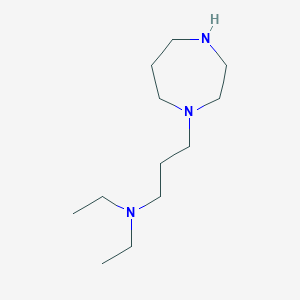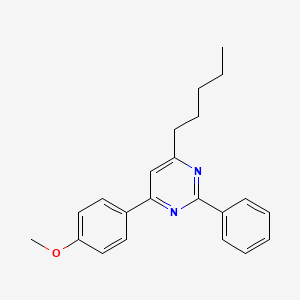
2-(4-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as BN-Methoxynaphthol (BNM) is a boron-containing compound that has been extensively studied in recent years due to its interesting properties and potential applications. BNM is a highly versatile compound that has been used in a variety of scientific research applications, including in the fields of biochemistry, physiology, and organic chemistry.
Scientific Research Applications
BNM has been used in a variety of scientific research applications, including biochemistry, physiology, and organic chemistry. In biochemistry, BNM has been used to study the effects of boron on protein folding and enzyme activity. In physiology, BNM has been used to study the effects of boron on cell signaling and gene expression. In organic chemistry, BNM has been used to study the effects of boron on the structure and reactivity of organic molecules.
Mechanism of Action
The mechanism of action of BNM is not fully understood. However, it is thought to involve the binding of boron to proteins and enzymes, leading to changes in their structure and activity. Additionally, BNM has been shown to bind to DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNM are not fully understood. However, it has been shown to have a variety of effects on proteins, enzymes, DNA, and RNA. Specifically, BNM has been shown to alter the structure and activity of proteins and enzymes, leading to changes in their function. It has also been shown to alter gene expression, leading to changes in cell signaling and other physiological processes.
Advantages and Limitations for Lab Experiments
The use of BNM in lab experiments has several advantages. First, BNM is relatively inexpensive and easy to synthesize. Second, BNM can be used to study a wide range of biochemical and physiological processes. Third, BNM has been shown to have minimal toxicity in laboratory animals.
However, there are also some limitations to using BNM in lab experiments. First, the mechanism of action of BNM is not fully understood, making it difficult to interpret the results of experiments. Second, BNM can be difficult to purify, leading to contamination of the final product. Finally, BNM has been shown to interact with other compounds, leading to unexpected results.
Future Directions
The potential future directions for BNM research are numerous. First, further research is needed to better understand the mechanism of action of BNM. Second, BNM could be used as a tool to study the effects of boron on proteins, enzymes, and other biological molecules. Third, BNM could be used to develop new drugs and therapies for a variety of diseases and disorders. Fourth, BNM could be used to develop new materials and technologies. Fifth, BNM could be used to develop new methods for synthesizing and purifying boron-containing compounds. Finally, BNM could be used to develop new methods for studying the effects of boron on biological systems.
Synthesis Methods
BNM can be synthesized from 4-methoxy-1-naphthol and dimethyl boron dioxides in a two-step reaction. In the first step, 4-methoxy-1-naphthol is reacted with dimethyl boron dioxides in the presence of a base to form the BNM product. In the second step, the BNM product is purified using a series of recrystallizations. This method has been shown to be highly efficient, with yields of up to 95%.
properties
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)14-8-9-15(18-3)13-7-5-4-6-12(13)14/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNLFESQUXVSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)
![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)





![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)
